molecular formula C18H19N5OS2 B12201837 (5E)-3-cyclopentyl-2-thioxo-5-({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}methylidene)-1,3-thiazolidin-4-one

(5E)-3-cyclopentyl-2-thioxo-5-({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}methylidene)-1,3-thiazolidin-4-one

Cat. No.: B12201837
M. Wt: 385.5 g/mol
InChI Key: LHFLXIKOLFMTQJ-UHFFFAOYSA-N
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Description

(5E)-3-cyclopentyl-2-thioxo-5-({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}methylidene)-1,3-thiazolidin-4-one is a complex organic compound that features a thiazolidinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-cyclopentyl-2-thioxo-5-({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}methylidene)-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone core, followed by the introduction of the cyclopentyl and triazole groups. Common reagents used in these reactions include cyclopentanone, triazole derivatives, and various sulfur-containing compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-cyclopentyl-2-thioxo-5-({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}methylidene)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole and thiazolidinone moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions vary but often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols. Substitution reactions can lead to a variety of derivatives with modified functional groups.

Scientific Research Applications

Chemistry

In chemistry, (5E)-3-cyclopentyl-2-thioxo-5-({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}methylidene)-1,3-thiazolidin-4-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets make it a candidate for developing new therapeutic agents.

Medicine

In medicine, the compound is investigated for its potential pharmacological properties. It may exhibit antimicrobial, antifungal, or anticancer activities, making it a promising lead compound for drug development.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties can enhance the performance of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (5E)-3-cyclopentyl-2-thioxo-5-({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}methylidene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5,5,5-trichloropentyl)-1H-1,2,4-triazole compound with dichloromanganese dihydrate
  • 1-(5,5,5-trichloropentyl)-1H-1,2,4-triazole compound with dichloronickel dihydrate
  • 1-(5,5,5-trichloropentyl)-1H-1,2,4-triazole compound with dichlorocobalt

Uniqueness

Compared to similar compounds, (5E)-3-cyclopentyl-2-thioxo-5-({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}methylidene)-1,3-thiazolidin-4-one stands out due to its unique combination of functional groups. This combination enhances its reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C18H19N5OS2

Molecular Weight

385.5 g/mol

IUPAC Name

3-cyclopentyl-4-hydroxy-5-[[4-(1,2,4-triazol-1-ylmethyl)phenyl]iminomethyl]-1,3-thiazole-2-thione

InChI

InChI=1S/C18H19N5OS2/c24-17-16(26-18(25)23(17)15-3-1-2-4-15)9-20-14-7-5-13(6-8-14)10-22-12-19-11-21-22/h5-9,11-12,15,24H,1-4,10H2

InChI Key

LHFLXIKOLFMTQJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C(=C(SC2=S)C=NC3=CC=C(C=C3)CN4C=NC=N4)O

Origin of Product

United States

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